molecular formula C20H27N3O2S B2615850 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207021-07-5

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2615850
CAS No.: 1207021-07-5
M. Wt: 373.52
InChI Key: KURSJONRFOUKMJ-UHFFFAOYSA-N
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Description

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a complex imidazole core structure, designed for advanced chemical and pharmacological research. This molecule is characterized by a 1,5-disubstituted imidazole ring, where the 1-position is occupied by an isobutyl group and the 5-position is linked to a 4-methoxyphenyl (para-methoxyphenyl) group. A thioether chain at the 2-position of the imidazole ring connects to a pyrrolidin-1-yl ethanone moiety. The presence of the methoxyphenyl group is a common feature in compounds with biological activity, and the pyrrolidine ring is frequently utilized in medicinal chemistry to influence a compound's physicochemical properties and binding affinity . Compounds with structurally related motifs, such as similar imidazole-thioether-pyrrolidine frameworks, are frequently investigated as potential inhibitors of various enzymes and biological targets . For instance, certain complex heterocyclic compounds are explored for their role in inhibiting specific kinases involved in cellular signaling pathways . Other imidazole derivatives are well-known for their applications as inhibitors in cancer research . The distinct structural features of this compound make it a valuable chemical tool for researchers studying structure-activity relationships (SAR) in medicinal chemistry, particularly in the development of novel pharmacophores. It is also suitable for use as a standard in analytical method development and for cross-coupling reaction studies in synthetic chemistry. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-15(2)13-23-18(16-6-8-17(25-3)9-7-16)12-21-20(23)26-14-19(24)22-10-4-5-11-22/h6-9,12,15H,4-5,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURSJONRFOUKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule characterized by its diverse functional groups and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O2SC_{19}H_{23}N_{5}O_{2}S, with a molecular weight of 417.6 g/mol. The structure features an imidazole ring, a thiol group, and a pyrrolidine moiety, which contribute to its chemical reactivity and biological properties.

Structural Features

Feature Description
Imidazole Ring Contributes to potential antifungal and antibacterial activities.
Thioether Linkage May enhance bioactivity through various mechanisms such as nucleophilic substitution.
Pyrrolidine Moiety Associated with neuroactive properties.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activities. The presence of the imidazole ring is particularly noteworthy for its role in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The structural complexity of the compound suggests it may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In vitro studies have shown that imidazole-containing compounds can induce apoptosis in various cancer cell lines through caspase activation. For instance, one study reported that derivatives led to increased expression of caspase-3, indicating apoptotic pathways were activated .

Neuroactive Properties

The pyrrolidine component may confer neuroactive properties, making it a candidate for further investigation in neuropharmacology.

Neuropharmacological Studies

Research on related compounds has shown potential anticonvulsant activity, suggesting that this compound could also exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the imidazole ring or the thiol group can significantly influence its pharmacological profile.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased antimicrobial activity
Alteration of alkyl chainsEnhanced bioavailability and reduced toxicity

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. The imidazole ring's ability to coordinate with metal ions may inhibit metalloenzymes involved in cancer proliferation. For instance, derivatives have shown promising results against various cancer cell lines:

Cell LineIC50 (μM)
A549 (Lung)2.12 ± 0.21
HCC827 (Lung)5.13 ± 0.97
NCI-H3580.85 ± 0.05

These findings suggest that the compound could be effective in inhibiting the proliferation of lung cancer cells, warranting further investigation as a potential anticancer agent.

Antimicrobial Activity

The structural features of this compound also suggest potential antimicrobial properties. Preliminary studies indicate its ability to disrupt cellular functions in bacteria and fungi, although specific efficacy against particular pathogens requires further investigation.

Case Studies

In various research publications, synthesized imidazole derivatives have been tested for biological activities. A notable study found that compounds similar to 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone demonstrated notable cytotoxicity against human lung fibroblast MRC-5 cells across different assay formats (2D vs. 3D). This highlights the importance of structural modifications in enhancing biological activity.

Potential Uses in Metabolic Disorders

Research into related compounds has suggested applications in treating metabolic disorders such as type 2 diabetes and obesity due to their ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 have shown promise in managing conditions associated with metabolic syndrome.

CNS Disorders

Emerging evidence suggests that similar compounds may also be beneficial in treating central nervous system disorders, including mild cognitive impairment and early dementia, potentially offering new therapeutic avenues for Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Findings Reference
Target Compound : 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone - 1-Isobutyl-5-(4-methoxyphenyl)imidazole
- Thioether-linked pyrrolidinyl ethanone
~387.5 (estimated) Hypothesized enhanced lipophilicity due to isobutyl and methoxyphenyl groups; no direct activity data. N/A
5a : 4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one - Benzoimidazole-thiazole hybrid
- Naphthyl and phenyl substituents
~524.6 Synthesized via condensation; structural characterization (IR, NMR) but no activity reported.
9e : 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide - Triazole-thiazole-acetamide
- 4-Methoxyphenyl group
~593.6 Docking studies suggest binding to active sites; improved solubility due to triazole moiety.
C1 : 1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one - Chlorobenzothiophene-imidazole
- Dimethylamino benzylidene
~424.9 Demonstrated antimicrobial activity; higher polarity due to amino and benzylidene groups.
Example 74 (EP 1 926 722 B1) : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine - Trifluoromethyl-substituted imidazole
- Pyridinyloxy linker
~609.5 High metabolic stability due to CF3 groups; potential kinase inhibition applications.

Key Structural and Functional Comparisons

Core Heterocycles: The target compound’s imidazole-thioether-pyrrolidinone scaffold is distinct from 5a (pyrrolidinone-thiazole-benzoimidazole) and 9e (triazole-thiazole-acetamide). The thioether linkage may confer greater stability compared to oxygen-based linkers in analogs like 9e .

In contrast, C1’s chlorobenzothiophene and dimethylamino groups increase antimicrobial activity but reduce bioavailability .

Pharmacokinetic Properties :

  • The isobutyl group in the target compound likely improves membrane permeability compared to Example 74 ’s trifluoromethyl groups, which enhance metabolic stability but may increase toxicity .

Synthetic Complexity :

  • The target compound’s synthesis (unreported in evidence) may parallel methods in (condensation reactions) or (hydrazine-mediated cyclization). Example 74 employs isothiocyanate coupling, a method adaptable for introducing diverse amine substituents .

Research Findings and Gaps

  • Its thioether linkage may mimic disulfide bonds in enzyme active sites, a hypothesis supported by studies on analogous thioether-containing imidazoles .
  • Structural Analysis : Crystallographic data for related nitroimidazoles (e.g., ) reveal intermolecular interactions (C–H···N/O) that stabilize 3D networks, suggesting similar packing behavior for the target compound .

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